molecular formula C11H11NO2 B177279 Methyl 6-methyl-1h-indole-3-carboxylate CAS No. 163083-65-6

Methyl 6-methyl-1h-indole-3-carboxylate

Cat. No. B177279
CAS RN: 163083-65-6
M. Wt: 189.21 g/mol
InChI Key: NJLDFQYDDBCJGG-UHFFFAOYSA-N
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Description

“Methyl 6-methyl-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 163083-65-6 . It has a molecular weight of 189.21 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives were synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11NO2/c1-7-3-4-8-9 (11 (13)14-2)6-12-10 (8)5-7/h3-6,12H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .

Scientific Research Applications

Synthesis of Conformationally Constrained Tryptophan Derivatives

Methyl 6-methyl-1h-indole-3-carboxylate has been utilized in the synthesis of novel tryptophan analogs, such as methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo- oct[cd]indole-4-carboxylate. These derivatives are designed for peptide and peptoid conformation elucidation studies, with a focus on limiting the conformational flexibility of the side chain while keeping amine and carboxylic acid groups available for further derivatization (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Application in Synthesis of Dibromoindoles

Another application of methyl indole-3-carboxylate is its regioselective dibromination to produce methyl 5,6-dibromoindole-3-carboxylate. This compound is a stepping stone to access 5,6-dibromoindole, which serves as a building block in the synthesis of natural and non-natural dibromoindole derivatives, including compounds like meridianin F (Parsons et al., 2011).

Novel Method for Synthesis of 1-Methyl-1H-Indole-3-Carboxylate Derivatives

A novel synthesis route for 1-methyl-1H-indole-3-carboxylate using cross-dehydrogenative coupling has been reported. This method highlights a simple procedure with good to excellent yields, showcasing an efficient approach for the preparation of indole derivatives (Akbari & Faryabi, 2023).

Anti-Cancer Activity

Research has also explored the anti-cancer activities of methyl indole-3-carboxylate derivatives. For instance, two new derivatives, methyl 1-(3′-indolylmethane)-indole-3-carboxylate and methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylate, have shown potential as potent antitumor agents, inhibiting the growth of various cancer cell lines (Niemyjska et al., 2012).

Microwave-Assisted Synthesis

A microwave-assisted synthesis approach for 2-methyl-1H-indole-3-carboxylate derivatives was reported, demonstrating high efficiency and regioselectivity in producing functionalized indole derivatives. This method offers advantages in yields and reaction times compared to conventional methods (Bellavita et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 6-methyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-4-8-9(11(13)14-2)6-12-10(8)5-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLDFQYDDBCJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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